molecular formula C11H8BrNO2 B2860109 5-bromo-N-phenylfuran-2-carboxamide CAS No. 58217-60-0

5-bromo-N-phenylfuran-2-carboxamide

Cat. No.: B2860109
CAS No.: 58217-60-0
M. Wt: 266.094
InChI Key: WYJOTRPYPMADNJ-UHFFFAOYSA-N
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Description

5-Bromo-N-phenylfuran-2-carboxamide is a halogenated furan derivative characterized by a bromine atom at the 5-position of the furan ring and a phenyl-substituted carboxamide group. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 274.09 g/mol. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in Suzuki couplings and other cross-coupling reactions . The phenylamide group contributes to π-π stacking interactions, which are critical in medicinal chemistry for target binding .

Properties

IUPAC Name

5-bromo-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJOTRPYPMADNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-phenylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against drug-resistant bacteria. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a furan ring substituted with a bromine atom and a phenyl group attached to a carboxamide functional group. The synthesis typically involves the reaction of furan-2-carbonyl chloride with an appropriate aniline derivative in the presence of a base such as triethylamine.

Synthesis Reaction:

  • Preparation of Furan-2-carbonyl chloride : React furan-2-carboxylic acid with thionyl chloride.
  • Formation of this compound : Combine furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine.

Antibacterial Properties

This compound has demonstrated notable antibacterial activity against various drug-resistant strains, including:

  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Enterobacter cloacae
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In laboratory studies, this compound exhibited significant inhibition of bacterial growth, particularly against NDM-positive strains. The Minimum Inhibitory Concentration (MIC) values and Minimum Bactericidal Concentration (MBC) were determined using standard broth dilution methods.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)Zone of Inhibition (mm)
A. baumannii102018
K. pneumoniae153016
E. cloacae204014
MRSA255012

The mechanism by which this compound exerts its antibacterial effects involves several biochemical pathways:

  • Enzyme Inhibition : The compound binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and disrupting essential metabolic processes.
  • Interference with Cell Wall Synthesis : It affects the synthesis of nucleotides and amino acids critical for cell wall integrity.
  • Cellular Uptake : The compound's transport into bacterial cells is facilitated by specific transporters, allowing it to exert its effects intracellularly.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in overcoming antibiotic resistance:

  • A study published in MDPI demonstrated that this compound showed superior activity against XDR pathogens compared to conventional antibiotics like meropenem, with significant zones of inhibition observed at higher concentrations .

Molecular Docking Studies

Molecular docking simulations have indicated that the compound forms stable interactions with NDM-1 enzymes, suggesting potential as a carbapenem adjuvant for enhancing antibiotic efficacy against resistant strains .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly influence physicochemical properties and biological activity:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromo C₁₁H₇Br₂NO₂ 344.99 Increased halogen content enhances lipophilicity (XlogP: 3.9) and potential as a kinase inhibitor scaffold.
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide 4-Isopropyl C₁₄H₁₄BrNO₂ 316.18 Bulkier substituent improves metabolic stability; used in antibacterial research.
5-Bromo-N-(3-chloro-4-morpholinophenyl)furan-2-carboxamide 3-Chloro-4-morpholino C₁₅H₁₄BrClN₂O₃ 414.65 Morpholine enhances solubility (polar surface area: 67.8 Ų) and CNS penetration potential.

Key Insights :

  • Morpholine-substituted derivatives () exhibit higher polarity, favoring aqueous solubility and blood-brain barrier penetration.

Modifications to the Amide Nitrogen

Altering the nitrogen substituent impacts lipophilicity and metabolic pathways:

Compound Name Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-N-methylfuran-2-carboxamide N-Methyl C₆H₆BrNO₂ 204.03 Methyl group increases lipophilicity (XlogP: 1.8), enhancing membrane permeability.
5-Bromo-N,N-diethylfuran-2-carboxamide N,N-Diethyl C₉H₁₂BrNO₂ 260.11 Diethyl substitution reduces hydrogen bonding capacity, lowering solubility but improving metabolic stability.
5-Bromo-N-ethoxyfuran-2-carboxamide N-Ethoxy C₇H₈BrNO₃ 250.05 Ethoxy group introduces steric hindrance, potentially slowing enzymatic degradation.

Key Insights :

  • N-Methyl derivatives () are ~35% lighter than the parent compound, favoring rapid tissue distribution.
  • N,N-Diethyl substitution () eliminates hydrogen bond donors, reducing renal clearance and extending half-life.

Heterocyclic Additions and Hybrid Structures

Incorporation of heterocycles enhances target specificity and binding affinity:

Compound Name Heterocyclic Moiety Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide Quinoxaline C₁₉H₁₂BrN₃O₂ 404.23 Quinoxaline enables π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide 1,2,4-Oxadiazole C₁₇H₁₀BrN₃O₄ 400.18 Oxadiazole improves metabolic stability and mimics peptide bonds in protease inhibitors.
5-Bromo-N-(2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl)furan-2-carboxamide 1,2,4-Oxadiazole + Furan C₁₇H₁₀BrN₃O₄ 400.18 Bifunctional furan-oxadiazole structure enhances dual-targeting potential in anticancer research.

Key Insights :

  • Quinoxaline hybrids () show promise in targeting kinases (e.g., BRAF or EGFR) due to planar aromatic systems.
  • Oxadiazole-containing derivatives () exhibit superior stability under acidic conditions, making them viable for oral administration.

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